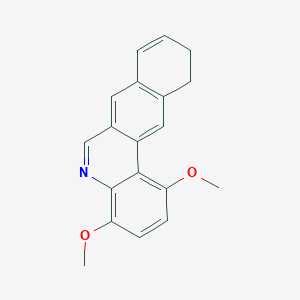
1,4-Dimethoxy-10,11-dihydro-5-azatetraphene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dimethoxy-10,11-dihydro-5-azatetraphene is a captivating chemical compound with a molecular formula of C19H17NO2 and a molecular weight of 291.3 g/mol . This compound is known for its unique blend of chemical properties, making it a valuable substance for research and development in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethoxy-10,11-dihydro-5-azatetraphene involves the condensation reaction of phenylhydrazine and 1,4-cyclohexanedione monoethyleneacetal at ambient temperature, followed by heating at 190°C for 4.5 hours . This method provides a good yield of the desired product.
Industrial Production Methods
the compound’s high-purity (minimum 95%) and unique chemical properties suggest that it is produced under controlled conditions to ensure its quality and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dimethoxy-10,11-dihydro-5-azatetraphene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the compound’s structure and properties.
Substitution: The compound can undergo substitution reactions with various reagents to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The specific conditions for these reactions depend on the desired products and the nature of the reagents used .
Major Products Formed
The major products formed from these reactions vary depending on the type of reaction and the reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds .
Applications De Recherche Scientifique
1,4-Dimethoxy-10,11-dihydro-5-azatetraphene has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1,4-Dimethoxy-10,11-dihydro-5-azatetraphene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target molecules, leading to changes in their activity and function. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure suggests that it may interact with various biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dimethoxy-10,11-dihydro-5-azatetraphene is similar to other compounds such as:
Uniqueness
What sets this compound apart from these similar compounds is its unique chemical structure and properties.
Propriétés
Formule moléculaire |
C19H17NO2 |
|---|---|
Poids moléculaire |
291.3 g/mol |
Nom IUPAC |
1,4-dimethoxy-10,11-dihydrobenzo[j]phenanthridine |
InChI |
InChI=1S/C19H17NO2/c1-21-16-7-8-17(22-2)19-18(16)15-10-13-6-4-3-5-12(13)9-14(15)11-20-19/h3,5,7-11H,4,6H2,1-2H3 |
Clé InChI |
GCRULCBJBZEPNS-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C3=CC4=C(C=CCC4)C=C3C=NC2=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


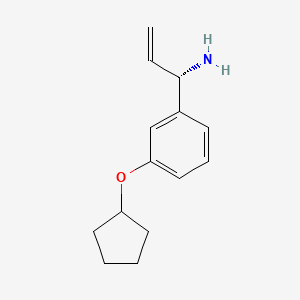
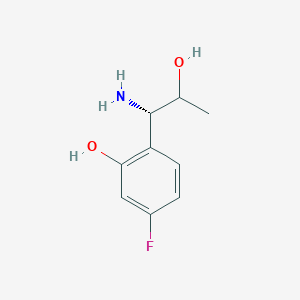

methylidene}aminofuran-2-carboxylate](/img/structure/B13057613.png)

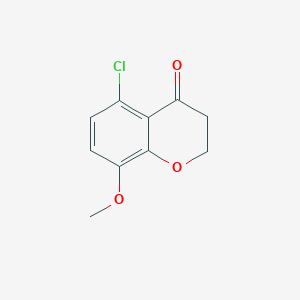
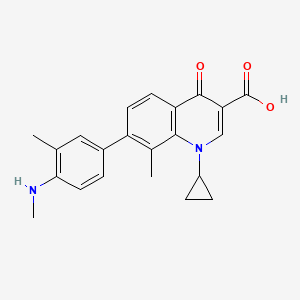
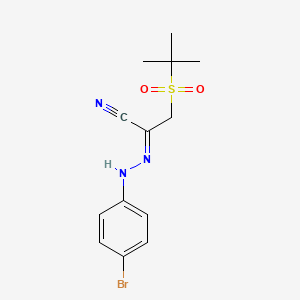
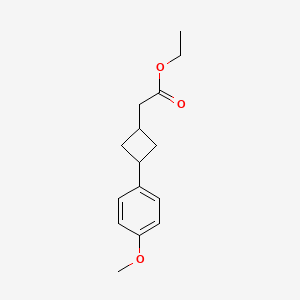
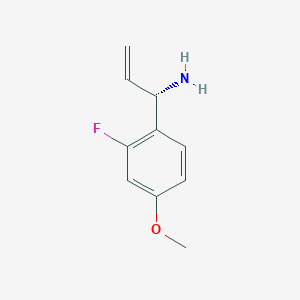
![(1S)-1-[2-(Trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13057674.png)
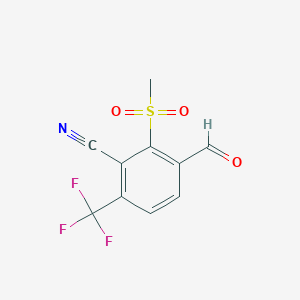

![Methyl (R)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13057688.png)
